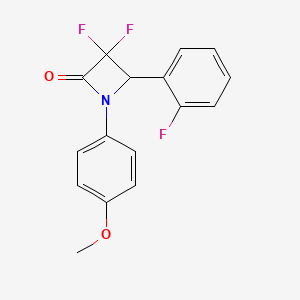

3,3-Difluoro-4-(2-fluorophenyl)-1-(4-methoxyphenyl)azetidin-2-one

Description

3,3-Difluoro-4-(2-fluorophenyl)-1-(4-methoxyphenyl)azetidin-2-one is a β-lactam (azetidin-2-one) derivative characterized by a four-membered azetidine ring with distinct substituents:

- 3,3-Difluoro groups: These electron-withdrawing substituents enhance electrophilicity at the C-2 carbonyl, influencing reactivity and stability .

- 1-(4-Methoxyphenyl): The para-methoxy group contributes electron-donating effects, balancing the electronic profile of the molecule.

This compound belongs to a class of β-lactams studied for antimicrobial, anticancer, and tubulin-targeting activities. Its synthesis likely follows cyclocondensation or Staudinger-type reactions, as seen in structurally similar analogs .

Properties

IUPAC Name |

3,3-difluoro-4-(2-fluorophenyl)-1-(4-methoxyphenyl)azetidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F3NO2/c1-22-11-8-6-10(7-9-11)20-14(16(18,19)15(20)21)12-4-2-3-5-13(12)17/h2-9,14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQHSCFASEMAZJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(C(C2=O)(F)F)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901327347 | |

| Record name | 3,3-difluoro-4-(2-fluorophenyl)-1-(4-methoxyphenyl)azetidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901327347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24827133 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

328109-39-3 | |

| Record name | 3,3-difluoro-4-(2-fluorophenyl)-1-(4-methoxyphenyl)azetidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901327347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3,3-Difluoro-4-(2-fluorophenyl)-1-(4-methoxyphenyl)azetidin-2-one, designated by the CAS number 328109-39-3, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in drug development.

The molecular formula of 3,3-Difluoro-4-(2-fluorophenyl)-1-(4-methoxyphenyl)azetidin-2-one is C16H12F3NO2, with a molecular weight of 307.27 g/mol. The compound features a unique azetidine core substituted with fluorine and methoxy groups, which may influence its biological activity.

The compound's biological activity is primarily attributed to its interaction with various biological targets:

- Acetylcholinesterase Inhibition : Similar to other compounds targeting Alzheimer's disease (AD), 3,3-Difluoro-4-(2-fluorophenyl)-1-(4-methoxyphenyl)azetidin-2-one may act as an inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. Inhibition of AChE is crucial for enhancing cholinergic neurotransmission in AD patients .

- Binding Affinity : Computational studies suggest that the compound exhibits favorable binding affinities with key residues in the active site of AChE, which may enhance its efficacy as a therapeutic agent against cognitive decline associated with AD .

In Vitro Studies

In vitro assays have demonstrated that 3,3-Difluoro-4-(2-fluorophenyl)-1-(4-methoxyphenyl)azetidin-2-one possesses significant anti-AChE activity. For instance, a study reported that the compound showed a binding affinity comparable to established AChE inhibitors such as Donepezil and Rivastigmine .

Data Table: Biological Activity Comparison

Safety and Toxicity

Safety profiles for novel compounds are crucial in drug development. Preliminary toxicity assessments indicate that while the compound shows promise as a therapeutic agent, further studies are necessary to evaluate its safety profile comprehensively.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its antitumor and antimicrobial properties. Its fluorinated structure enhances lipophilicity, which can improve the bioavailability of drugs. Research indicates that derivatives of azetidinones exhibit significant activity against cancer cell lines and various bacterial strains.

Case Study: Antitumor Activity

A study published in a peer-reviewed journal demonstrated that derivatives of azetidinones, including 3,3-Difluoro-4-(2-fluorophenyl)-1-(4-methoxyphenyl)azetidin-2-one, showed promising results in inhibiting the proliferation of specific cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Synthetic Chemistry

In synthetic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. The azetidinone framework allows for further functionalization, making it a versatile building block in organic synthesis.

Example Synthesis Pathway

Researchers have utilized this compound as a precursor to synthesize novel heterocyclic compounds by undergoing nucleophilic substitution reactions. This approach has led to the discovery of new compounds with enhanced biological activities.

Material Science

Fluorinated compounds like 3,3-Difluoro-4-(2-fluorophenyl)-1-(4-methoxyphenyl)azetidin-2-one are also explored for their potential applications in material science, particularly in the development of liquid crystal displays (LCDs) and other electronic materials due to their unique electronic properties.

Table 2: Research Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Antitumor and antimicrobial properties |

| Synthetic Chemistry | Intermediate for synthesizing complex organic molecules |

| Material Science | Potential use in liquid crystal displays |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with modifications at the 3,3-, 4-, and 1-positions of the azetidin-2-one ring. Key comparisons include:

Key Observations

Substituent Effects on Reactivity and Yield :

- Fluorinated analogs (e.g., compound 43 ) exhibit moderate to high yields (18–45%) when synthesized via General Method II, suggesting fluorinated imines or electrophiles improve cyclization efficiency .

- Chlorinated derivatives (e.g., compound 32 in ) show variable yields (49–78%), likely due to steric hindrance from bulkier substituents .

Spectroscopic Trends :

- The C=O stretching frequency in IR spectra correlates with electronic effects. For example, compound 43 (1778.1 cm⁻¹) has a higher C=O frequency than 39 (1774.5 cm⁻¹), reflecting stronger electron-withdrawing effects from the 3-fluoro-4-methoxyphenyl group .

Biological Activity :

- Anticancer Activity : Fluorinated β-lactams (e.g., 43 ) destabilize tubulin polymerization, a mechanism critical for antiproliferative effects . The target compound’s 2-fluorophenyl group may enhance binding to hydrophobic pockets in tubulin.

- Antimicrobial Activity : Chlorinated derivatives (e.g., compound 32 in ) show potent antibacterial activity (comparable to ciprofloxacin), attributed to the oxadiazole moiety’s ability to disrupt bacterial membranes .

Table 2: Pharmacological Comparison

Critical Analysis of Substituent Contributions

- Fluorine vs. Chlorine :

- Aryl vs. Heteroaryl Groups :

- Heteroaryl substituents (e.g., oxadiazole in ) enhance antimicrobial activity but reduce solubility, whereas aryl groups (e.g., 2-fluorophenyl) improve lipophilicity for CNS penetration .

Q & A

Q. Yield Optimization Strategies :

- Temperature Control : Lower temperatures (0–5°C) during cyclization reduce side reactions.

- Stoichiometry : Excess fluorinating reagent (1.5–2.0 equiv.) improves conversion.

- Catalysis : Lewis acids (e.g., ZnCl₂) enhance reaction rates.

Note : Yields for structurally similar compounds range from 13% to 45%, highlighting the need for substrate-specific optimization .

Advanced: How can X-ray crystallography resolve discrepancies in structural assignments of 3,3-difluoroazetidin-2-one derivatives?

Answer:

X-ray crystallography is critical for confirming stereochemistry and addressing ambiguities in NMR/IR data. For example:

- SHELX Suite : Programs like SHELXL () refine crystal structures by analyzing diffraction data (e.g., monoclinic systems with space group P2₁/n). Parameters such as bond angles (e.g., β-lactam ring planarity: ±0.016 Å deviation) and torsion angles (e.g., C1-N1-C16-C17 = -172.79°) validate molecular geometry .

- ORTEP-3 : Graphical tools () visualize hydrogen bonding (e.g., C–H⋯O interactions) and π-π stacking, which influence packing and stability .

Case Study : A 3,3-difluoro analog showed conflicting NMR signals for the fluorophenyl group. X-ray analysis revealed axial-equatorial fluorine orientation, resolving spectral overlap .

Basic: What spectroscopic techniques are essential for characterizing fluorinated azetidin-2-ones, and how are data interpreted?

Answer:

- ¹H/¹³C NMR : Assignments rely on coupling constants (J) and splitting patterns. For example:

- IR Spectroscopy : Stretching frequencies (e.g., C=O at 1769–1778 cm⁻¹) verify β-lactam integrity .

- 19F NMR : Distinct signals for axial (-180 ppm) vs. equatorial (-190 ppm) fluorines .

Advanced: How do computational methods (e.g., DFT) enhance the design of fluorinated azetidin-2-ones with targeted bioactivity?

Answer:

- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) and reactivity. For example:

- MD Simulations : Assess conformational stability in solution vs. crystal states .

Case Study : A 3,3-difluoro derivative showed enhanced tubulin binding affinity (ΔG = -9.2 kcal/mol) compared to non-fluorinated analogs, validated by in vitro cytotoxicity assays .

Basic: What analytical challenges arise in quantifying trace impurities in fluorinated azetidin-2-ones, and how are they addressed?

Answer:

- HPLC Challenges : Fluorophenyl groups cause tailing peaks due to π-π interactions with C18 columns.

- Mass Spectrometry : Low-abundance impurities (e.g., de-fluorinated byproducts) require high-resolution MS (HRMS) with ESI+ mode .

USP Guidelines : System suitability mixtures () validate methods by spiking known impurities (e.g., o-fluorobenzene isomer) .

Advanced: How can crystallographic data reconcile contradictions in biological activity across fluorinated azetidin-2-one analogs?

Answer:

Structural variations (e.g., fluorine position, substituent bulk) alter target binding. For example:

- Crystal Structure-Activity Relationship (CSAR) : A 4-(3-chloro)phenyl analog showed 10× higher anticancer activity than 4-(4-methoxy)phenyl due to improved hydrophobic pocket fit .

- Torsion Angle Effects : Conformational flexibility (e.g., C2-O2-C4-C5 = -168.40°) modulates membrane permeability .

Validation : Pair crystallography with SAR studies to identify critical substituents .

Basic: What protocols ensure reproducibility in synthesizing enantiopure 3,3-difluoroazetidin-2-ones?

Answer:

- Chiral Auxiliaries : Use (S)-BINOL-derived catalysts for asymmetric cyclization.

- Chromatography : Chiral HPLC (e.g., Chiralpak® AD-H column) resolves enantiomers .

- Crystallization : Diastereomeric salt formation with L-tartaric acid .

Quality Control : Polarimetry ([α]D²⁵ = +32° to +35°) and CD spectroscopy confirm enantiopurity .

Advanced: What mechanistic insights explain variable fluorination efficiency in azetidin-2-one synthesis?

Answer:

Fluorination efficiency depends on:

- Electrophilic vs. Nucleophilic Pathways : BrCF₂CO₂Et acts via an SN2 mechanism, sensitive to steric hindrance.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states but may promote side reactions .

- Substituent Electronic Effects : Electron-withdrawing groups (e.g., nitro) deactivate the β-lactam ring, reducing fluorination yields .

Mitigation : Pre-complex substrates with BF₃·OEt₂ to enhance electrophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.